3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
Beschreibung
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride (CAS: 1909315-96-3) is a brominated pyrroloimidazole derivative with a carboxylic acid substituent at position 2 and a hydrochloride salt. Its molecular formula is C₇H₈BrClN₂O₂, and it has a molecular weight of 267.51 g/mol . The compound’s fused bicyclic structure combines imidazole and pyrrole rings, making it a versatile scaffold for pharmaceutical and agrochemical applications. Bromination at position 3 enhances electrophilic reactivity, while the carboxylic acid group improves solubility in polar solvents .
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-5(7(11)12)9-4-2-1-3-10(4)6;/h1-3H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVQLQCSGKJYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of pyrrole and imidazole precursors. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrroloimidazole Derivatives
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole (CAS: 1525619-20-8)
- Molecular Formula : C₆H₆BrN₂ (vs. C₇H₈BrClN₂O₂ for the target compound).
- Key Differences : Lacks the carboxylic acid and hydrochloride groups.
- Implications : Reduced solubility in aqueous media and altered reactivity due to the absence of ionizable groups. The bromine substitution at position 2 instead of 3 may lead to steric hindrance differences in binding interactions .
7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic Acid Hydrochloride
- Molecular Formula : C₈H₁₀ClN₂O₂ (MW: 202.64 g/mol).
- Key Differences : Methyl group at position 7 replaces bromine, and the carboxylic acid is at position 7 instead of 2.
- Implications: The methyl group increases lipophilicity (logP ~1.5 vs. The positional shift of the carboxylic acid alters hydrogen-bonding capabilities .
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic Acid Hydrochloride
- Molecular Formula : C₈H₁₁ClN₂O₂ (MW: 202.64 g/mol).
- Key Differences : Methyl at position 2 and carboxylic acid at position 4.
- Implications : Positional isomerism affects molecular dipole moments and biological target engagement. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS: 134.7 Ų) suggest distinct conformational stability compared to the target compound .
Core Heterocycle Modifications
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
- Molecular Formula : C₇H₈BrClN₂ (MW: 239.51 g/mol).
- Key Differences : Replaces the imidazole ring with a pyridine ring.
- Implications : The pyridine core introduces a basic nitrogen, increasing pKa (~4.5 vs. ~2.5 for pyrroloimidazoles). This alters pharmacokinetic properties, such as oral bioavailability and metabolic stability .
Functional Group Additions
Ethyl 3',5'-Diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate
- Molecular Formula : C₂₄H₂₂BrN₅O₄ (MW: 524.37 g/mol).
- Key Differences : Incorporates a spiro indoline system and methoxyphenyl group.
- Implications: The extended π-system enhances UV absorbance (λmax ~320 nm), useful in analytical detection.
Structural and Pharmacological Implications
Physicochemical Properties
Biologische Aktivität
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆H₆BrN₂O₂·HCl
- Molecular Weight : 220.48 g/mol
- CAS Number : 1909315-96-3
The biological activity of 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting a mechanism that may involve the modulation of the NF-kB signaling pathway .
- Anticancer Properties : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells, demonstrating IC₅₀ values in the micromolar range .
- Antimicrobial Activity : Preliminary investigations suggest that the compound possesses antimicrobial properties against certain bacterial strains, indicating potential use in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema model | N/A | |
| Anticancer | MCF-7 | 12.50 | |
| Anticancer | A549 | 26.00 | |
| Antimicrobial | E. coli | 15.00 |
Case Study: Anticancer Activity
In a study conducted by Wei et al., the compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated that treatment with 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study highlighted the compound's potential as a lead for developing new anticancer therapies .
Safety Profile
Toxicity assessments have shown that 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride exhibits a favorable safety profile compared to traditional anti-inflammatory agents. In acute toxicity tests on rodents, it demonstrated low toxicity levels with minimal side effects such as gastric disturbances .
Q & A
Basic: What synthetic methodologies are typically employed for preparing 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride?
Answer:
The synthesis involves multi-step strategies:
Core Formation : Cyclization of pyrrolidine or imidazole precursors to construct the pyrroloimidazole scaffold.
Bromination : Electrophilic substitution at the 3-position using brominating agents (e.g., N-bromosuccinimide or Br₂ in DCM) under controlled temperatures (0–25°C) to avoid over-bromination .
Carboxylation : Hydrolysis of ester intermediates (e.g., ethyl ester) to introduce the carboxylic acid group.
Salt Formation : Treatment with HCl to yield the hydrochloride salt.
Key Considerations : Optimize reaction stoichiometry and solvent polarity to enhance yield (typically 60–80%) and purity (>95%) .
Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?
Answer:
Discrepancies may arise from solvatomorphism, impurities, or tautomeric forms. Methodological approaches include:
- Recrystallization : Use solvents like ethanol/water mixtures to improve crystalline purity.
- 2D NMR : Employ HSQC and COSY to resolve signal overlap in the aromatic and aliphatic regions.
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and elemental analysis for molecular formula confirmation.
- Consistent Solvents : Use deuterated DMSO or CDCl₃ to standardize solvent effects .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirm bromine/carboxylic acid substitution patterns.
- IR Spectroscopy : Detect O-H stretches (2500–3300 cm⁻¹) from the carboxylic acid and hydrochloride.
- HPLC-UV : Assess purity (>98%) with a C18 column (acetonitrile/water gradient).
- X-ray Crystallography : Resolve stereochemical ambiguities in the fused ring system .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The 3-bromo group acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed aryl-aryl bond formation with boronic acids. Optimize using Pd(PPh₃)₄ and SPhos ligand in THF/water (70–90% yield).
- Buchwald-Hartwig Amination : Introduce amines via Pd/XPhos systems.
Electronic Effects : The electron-withdrawing carboxylic acid enhances oxidative addition to Pd(0) catalysts. Monitor side reactions (e.g., debromination) via LC-MS .
Advanced: What strategies mitigate by-product formation during bromination?
Answer:
- Temperature Control : Maintain 0–5°C to suppress di-brominated by-products.
- Stoichiometry : Use 1.05 equivalents of NBS to limit excess bromine.
- Solvent Selection : Non-polar solvents (e.g., DCM) reduce radical side reactions.
- Quenching : Add sodium thiosulfate post-reaction to neutralize residual Br₂.
- Analytical Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane) or inline IR tracks reaction progress .
Basic: What are the stability considerations for storing this compound?
Answer:
- Conditions : Store at –20°C in airtight, light-resistant containers under argon.
- Degradation Pathways : Hydrolysis of the hydrochloride salt in humid conditions; monitor via Karl Fischer titration.
- Shelf Life : Stable for >12 months if desiccated. Pre-formulation studies recommend lyophilization for long-term storage .
Advanced: How can researchers design assays to evaluate this compound’s biological activity?
Answer:
- In Vitro Assays : Screen against kinase targets (e.g., JAK2 or BTK) using fluorescence polarization.
- Structural Analogs : Compare with non-brominated or methyl-substituted derivatives to isolate bromine’s role.
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes.
- Contradiction Management : Replicate assays in triplicate and use statistical validation (e.g., ANOVA) to address variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
